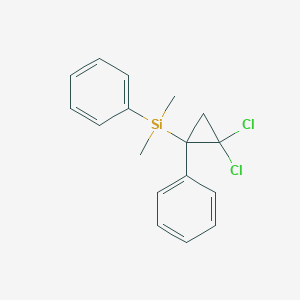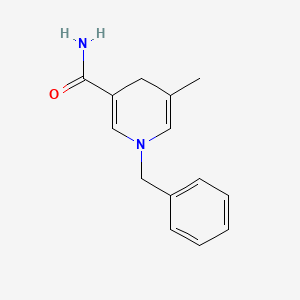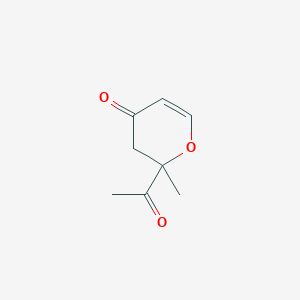
2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one is a heterocyclic organic compound that belongs to the pyran family It is characterized by a six-membered ring containing one oxygen atom and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one can be achieved through several methods. One common approach involves the intramolecular rearrangement of δ-hydroxyalkynones catalyzed by p-toluenesulfonic acid (pTsOH) under mild conditions . Another method includes the hetero-Diels-Alder reaction of 1-amino-3-siloxy-1,3-butadiene with unactivated carbonyl compounds and imines, which proceeds under remarkably mild conditions at room temperature .
Industrial Production Methods
Industrial production of this compound often involves the use of efficient catalysts such as BINOLate-zinc complexes prepared in situ from diethylzinc and 3,3’-dibromo-BINOL. This method allows for the enantioselective hetero-Diels-Alder reaction of Danishefsky’s diene with aldehydes, yielding the desired product in high yields and enantioselectivities .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction type.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research has explored its potential use in developing pharmaceuticals with therapeutic properties.
Industry: It is utilized in the production of various industrial chemicals and materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are often mediated through its ability to undergo chemical reactions that modify its structure and function. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-4H-pyran-4-one: A structurally similar compound with a six-membered ring containing one oxygen atom and a ketone group.
3,4-Dihydro-2H-pyran: Another related compound with a similar ring structure but different functional groups.
Uniqueness
2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical properties and reactivity compared to other pyran derivatives
Propiedades
Número CAS |
113122-97-7 |
|---|---|
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
2-acetyl-2-methyl-3H-pyran-4-one |
InChI |
InChI=1S/C8H10O3/c1-6(9)8(2)5-7(10)3-4-11-8/h3-4H,5H2,1-2H3 |
Clave InChI |
YOKRMWXCLIUDQT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CC(=O)C=CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


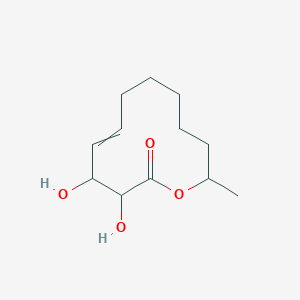
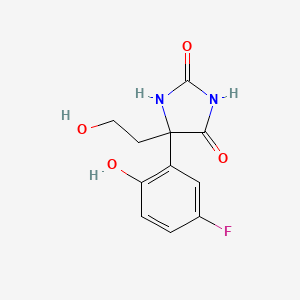
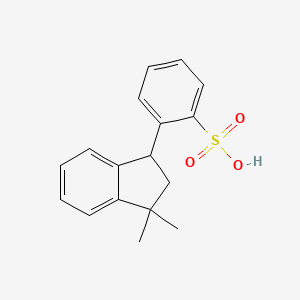
![2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one](/img/structure/B14313482.png)

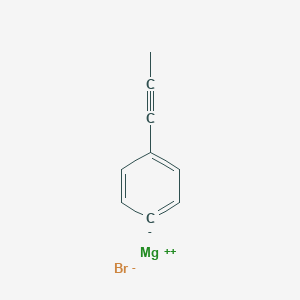
![6-Iododecahydro-1H-benzo[7]annulen-2-ol](/img/structure/B14313490.png)
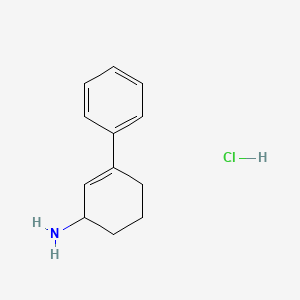
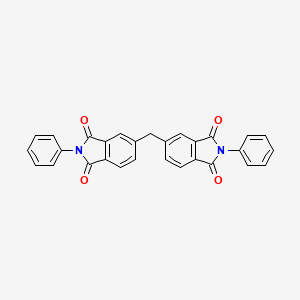

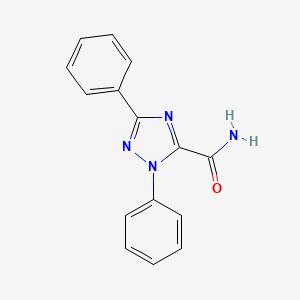
![3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14313516.png)
